N-(4-Bromopyridin-2-yl)formamide
Overview
Description
N-(4-Bromopyridin-2-yl)formamide is an organic compound with the molecular formula C6H5BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-aminopyridine with formic acid or formic anhydride. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity.
Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromopyridin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The formamide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, such as imidazopyridines.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and metal-free conditions .
Major Products
Major products formed from these reactions include substituted pyridines, carboxylic acids, amines, and heterocyclic compounds such as imidazopyridines .
Scientific Research Applications
N-(4-Bromopyridin-2-yl)formamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromopyridin-2-yl)formamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Bromopyridin-2-yl)formamide include:
N-(Pyridin-2-yl)formamide: Lacks the bromine atom at the 4-position.
4-Bromo-2-aminopyridine: Contains an amino group instead of the formamide group.
3-Bromoimidazo[1,2-a]pyridine: A heterocyclic compound formed from the cyclization of this compound.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the formamide group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-8-6(3-5)9-4-10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZFPUXRQBBFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572393 | |
Record name | N-(4-Bromopyridin-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-23-0 | |
Record name | N-(4-Bromo-2-pyridinyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromopyridin-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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